1-Azido-2,3-difluoro-2,3-dimethylbutane
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Overview
Description
1-Azido-2,3-difluoro-2,3-dimethylbutane is a fluorinated organic compound with the molecular formula C6H10F2N3. This compound is notable for its unique structure, which includes both azido and difluoro functional groups. These features make it a valuable reagent in various chemical reactions and applications, particularly in the field of organic synthesis.
Mechanism of Action
Mode of Action
Azides are generally known for their reactivity and ability to participate in click chemistry reactions .
Biochemical Pathways
The biochemical pathways affected by 1-Azido-2,3-difluoro-2,3-dimethylbutane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazo-transfer reaction, where a primary amine is converted to an azide using a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction is carried out under mild conditions, often in the presence of a base like 4-(N,N-dimethyl)aminopyridine (DMAP) or a stronger base such as alkylamine or DBU .
Industrial Production Methods: This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,3-difluoro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: These reactions often require a catalyst, such as copper(I) salts, and are typically carried out under mild conditions.
Major Products:
Substitution Reactions: The major products are typically substituted derivatives of the original compound.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various applications.
Scientific Research Applications
1-Azido-2,3-difluoro-2,3-dimethylbutane has several applications in scientific research:
Comparison with Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound is also an azide and is used in diazo-transfer reactions.
2-Fluoro-2,3-dimethylbutane: A fluorinated compound similar in structure but lacking the azido group.
Uniqueness: 1-Azido-2,3-difluoro-2,3-dimethylbutane is unique due to the presence of both azido and difluoro groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring both high reactivity and stability .
Properties
IUPAC Name |
1-azido-2,3-difluoro-2,3-dimethylbutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c1-5(2,7)6(3,8)4-10-11-9/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKYEMSVAMUATG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(CN=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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